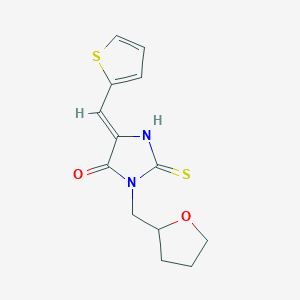
3-(Tetrahydro-2-furanylmethyl)-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Tetrahydro-2-furanylmethyl)-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is a compound that has attracted significant attention in scientific research due to its unique chemical structure and potential applications. This compound is commonly referred to as TTFMTI and has been synthesized using various methods. The synthesis of TTFMTI is an important aspect of its research as it determines the purity and yield of the compound.
作用机制
The mechanism of action of TTFMTI is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. For example, TTFMTI has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, TTFMTI has been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme involved in the regulation of insulin signaling.
Biochemical and Physiological Effects
TTFMTI has been shown to exhibit various biochemical and physiological effects, depending on the specific application and concentration used. For example, TTFMTI has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce bacterial growth. Moreover, TTFMTI has been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases.
实验室实验的优点和局限性
One of the advantages of TTFMTI is its unique chemical structure, which makes it a promising candidate for the development of novel drugs and materials. Additionally, TTFMTI has been shown to exhibit a broad range of activities, making it a versatile compound for various applications. However, one of the limitations of TTFMTI is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research of TTFMTI. One direction is the development of novel drug candidates based on the chemical structure and activities of TTFMTI. Another direction is the investigation of the mechanism of action of TTFMTI, which can provide insight into its potential applications. Moreover, the synthesis of metal complexes using TTFMTI as a ligand can lead to the development of novel materials with unique properties. Finally, the investigation of the pharmacokinetics and pharmacodynamics of TTFMTI can provide valuable information for its potential use in clinical settings.
Conclusion
In conclusion, TTFMTI is a compound that has attracted significant attention in scientific research due to its unique chemical structure and potential applications. The synthesis of TTFMTI is an important aspect of its research, as it determines the purity and yield of the compound. TTFMTI has been extensively researched due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The mechanism of action of TTFMTI is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. TTFMTI has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of novel drugs and materials. Finally, there are several future directions for the research of TTFMTI, including the development of novel drug candidates, investigation of the mechanism of action, synthesis of metal complexes, and investigation of the pharmacokinetics and pharmacodynamics.
合成方法
The synthesis of TTFMTI has been achieved using various methods, including the reaction of 2-thienylmethylene with tetrahydro-2-furanmethanamine, followed by the addition of 2-mercaptoimidazoline-4-one. Another method involves the reaction of 2-thienylmethylene with tetrahydro-2-furanmethanamine, followed by the addition of 2-thioxoimidazolidin-4-one. The yield and purity of TTFMTI depend on the specific synthesis method used.
科学研究应用
TTFMTI has been extensively researched due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. TTFMTI has been shown to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of novel drugs. Moreover, TTFMTI has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
属性
产品名称 |
3-(Tetrahydro-2-furanylmethyl)-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone |
|---|---|
分子式 |
C13H14N2O2S2 |
分子量 |
294.4 g/mol |
IUPAC 名称 |
(5Z)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one |
InChI |
InChI=1S/C13H14N2O2S2/c16-12-11(7-10-4-2-6-19-10)14-13(18)15(12)8-9-3-1-5-17-9/h2,4,6-7,9H,1,3,5,8H2,(H,14,18)/b11-7- |
InChI 键 |
WGRUDLMJAOQKFZ-XFFZJAGNSA-N |
手性 SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=CC=CS3)/NC2=S |
SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=CS3)NC2=S |
规范 SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=CS3)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-chlorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305577.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B305578.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305581.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305582.png)
![N-[(5-{[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B305583.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305584.png)
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B305586.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B305591.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B305592.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305596.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B305597.png)

![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone](/img/structure/B305599.png)